molecular formula C10H13NO4 B14338639 Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate CAS No. 105619-13-4

Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate

Cat. No.: B14338639
CAS No.: 105619-13-4
M. Wt: 211.21 g/mol
InChI Key: JHLLRACBGZFNJN-UHFFFAOYSA-N
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Description

Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group and two ester groups at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate typically involves the esterification of 4-methylpyridine-1,3-dicarboxylic acid. One common method includes the reaction of 4-methylpyridine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: 4-methylpyridine-1,3-dicarboxylic acid.

    Reduction: 4-methylpyridine-1,3-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diacetyl-1,4-dihydro-4-methylpyridine: Similar in structure but with acetyl groups instead of ester groups.

    4-Methylpyridine-1,3-dicarboxylic acid: The parent acid form of the compound.

    Dimethyl 2,4-pyridinedicarboxylate: A related compound with ester groups at different positions.

Uniqueness

Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester groups make it a versatile intermediate in organic synthesis, and its potential biological activities make it a compound of interest in medicinal chemistry.

Properties

CAS No.

105619-13-4

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

dimethyl 4-methyl-4H-pyridine-1,3-dicarboxylate

InChI

InChI=1S/C10H13NO4/c1-7-4-5-11(10(13)15-3)6-8(7)9(12)14-2/h4-7H,1-3H3

InChI Key

JHLLRACBGZFNJN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CN(C=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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